Bimosiamose

Descripción general

Descripción

TBC-1269, también conocido como Bimosiamose, es un antagonista pan-selectina no oligosacárido. Es conocido por su capacidad de inhibir la interacción entre las selectinas y sus ligandos, lo que juega un papel crucial en la respuesta inflamatoria. Las selectinas son moléculas de adhesión celular que median el rodamiento inicial de los leucocitos en el endotelio, un paso crítico en el reclutamiento de leucocitos a los sitios de inflamación .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de TBC-1269 implica varios pasos clave:

Condensación de Friedel-Crafts: El proceso comienza con la condensación de Friedel-Crafts de ácido 2-(2'-metoxibifenil-3-il)acético con dicloruro de adipoilo en presencia de cloruro de aluminio en diclorometano. Esta reacción forma un aducto.

Reducción: El aducto se somete a reducción de ambos grupos carbonilo utilizando hidróxido de litio e hidrazina, o alternativamente con trietilsilano, ácido trifluoroacético y éter de trifluoruro de boro, o con hidrógeno, hidróxido de paladio y tribromuro de boro.

Escisión de grupos metoxi: Los grupos metoxi se escinden utilizando tribromuro de boro en diclorometano para producir un compuesto bisfenólico.

Condensación con pentaacetato de alfa-D-manosa: El compuesto bisfenólico se condensa entonces con pentaacetato de alfa-D-manosa utilizando éter de trifluoruro de boro en dicloroetano para formar un bis glucósido.

Hidrólisis: Finalmente, el bis glucósido se hidroliza con hidróxido de litio en agua para producir el bis mannopiranósido diana.

Métodos de producción industrial

La producción industrial de TBC-1269 sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto implica el uso de reactores automatizados y procesos de flujo continuo para garantizar un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

Key Synthetic Reactions and Glycosylation Steps

Bimosiamose’s structure involves carbohydrate-based motifs, necessitating precise glycosylation reactions. A critical step in synthesizing related glycopeptide analogues (e.g., GSnP-6) involves β-glycoside bond formation using glucosamine donors under controlled conditions:

-

Reaction Setup : Activation of glucosamine donor 6 at −10°C with 0.8 equivalents yielded β-glycoside 7 in 79% yield, avoiding undesired tetrasaccharide byproducts .

-

Chromatography : Challenges in separating isomers were mitigated using preparative-scale chromatography with isocratic mobile phases (e.g., formic acid/acetonitrile) .

Table 1: Glycosylation Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Temperature | −10°C | |

| Donor Equivalents | 0.8 eq | |

| Yield | 79% | |

| Column | YMC-Pack Phenyl (150 × 2.1 mm) |

Analytical Characterization

This compound’s pharmacokinetics and purity were assessed using advanced analytical methods:

-

LC-ESI-MS/MS : Quantification in human plasma employed a Finnigan MAT TSQ 7000 mass spectrometer with a lower limit of quantification (LOQ) of 30 ng ml⁻¹ .

Table 2: Pharmacokinetic Parameters (Multiple-Dose Study)

| Dose (mg) | Subjects with [Plasma] > LOQ | Median AUC (h·ng ml⁻¹) | Cₘₐₓ (ng ml⁻¹) |

|---|---|---|---|

| 50 | 3/6 | — | — |

| 70 | 4/6 | 5,746 | 51.6 |

| Data derived from . |

Stability and Functional Group Reactivity

-

Carbohydrate Stability : this compound remained stable under chromatographic conditions, with no degradation observed during plasma analysis .

-

Sulfation and Fucosylation : Analogous glycopeptide studies highlight the importance of α1,3-fucose and tyrosine sulfation for selectin binding, informing design principles for this compound derivatives .

Inhibition Mechanism and Selectin Interactions

This compound’s efficacy stems from blocking selectin-mediated leukocyte adhesion:

-

IC₅₀ Values : 20 µM (P-selectin), 88 µM (E-selectin), 86 µM (L-selectin).

-

Dynamic Flow Models : Demonstrated inhibition of neutrophil and eosinophil adhesion under physiological flow conditions .

Environmental and Process Considerations

Aplicaciones Científicas De Investigación

TBC-1269 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la adhesión celular mediada por selectina y el desarrollo de inhibidores de selectina.

Biología: TBC-1269 se emplea en la investigación sobre el reclutamiento de leucocitos y la respuesta inflamatoria.

Medicina: El compuesto tiene posibles aplicaciones terapéuticas en el tratamiento de enfermedades inflamatorias mediante la inhibición del reclutamiento de leucocitos.

Industria: TBC-1269 se utiliza en el desarrollo de fármacos antiinflamatorios y como compuesto de referencia en la investigación farmacéutica

Mecanismo De Acción

TBC-1269 ejerce sus efectos inhibiendo la interacción entre las selectinas y sus ligandos. Esta inhibición previene el rodamiento inicial de los leucocitos en el endotelio, reduciendo así el reclutamiento de leucocitos a los sitios de inflamación. Los objetivos moleculares de TBC-1269 incluyen E-selectina, P-selectina y L-selectina, con concentraciones inhibitorias (IC50) de 88 micromolares, 20 micromolares y 86 micromolares, respectivamente .

Comparación Con Compuestos Similares

Compuestos similares

GMI-1070: Otro antagonista pan-selectina con propiedades antiinflamatorias similares.

Uproleselan: Un antagonista específico de la E-selectina utilizado en el tratamiento de la leucemia mieloide aguda.

Rivipansel: Un antagonista pan-selectina utilizado en el tratamiento de las crisis vaso-oclusivas en la enfermedad de células falciformes.

Singularidad de TBC-1269

TBC-1269 es único debido a su estructura no oligosacárida, que lo distingue de otros antagonistas de selectina que son típicamente oligosacáridos. Esta estructura única contribuye a sus propiedades de unión específicas y efectos antiinflamatorios .

Actividad Biológica

Bimosiamose is a small-molecule pan-selectin antagonist that has garnered attention for its potential therapeutic applications in various inflammatory diseases, particularly in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of this compound, summarizing key research findings, case studies, and pharmacological data.

This compound functions primarily by inhibiting selectins, which are adhesion molecules that facilitate the interaction between leukocytes and the endothelium during inflammatory responses. By blocking these interactions, this compound effectively reduces leukocyte migration into inflamed tissues, thereby mitigating inflammation.

Pharmacokinetics and Safety Profile

A Phase I clinical trial assessed the tolerability and pharmacokinetics of inhaled this compound. The study involved healthy male participants who received varying doses of this compound disodium. Key findings included:

- Tolerability : No severe adverse events were reported; mild adverse events were more frequent at higher doses (140 mg) .

- Pharmacokinetics : this compound was detected in plasma at doses ≥50 mg, with a maximum concentration of 64 ng/ml noted . The area under the curve (AUC) values indicated low systemic bioavailability after inhalation.

Asthma Studies

This compound has shown promising results in clinical trials focusing on asthma:

- Allergen Challenge Model : In a randomized, double-blind, placebo-controlled trial involving subjects with mild allergic asthma, this compound significantly reduced the maximum late asthmatic response (LAR) by 50.2% compared to placebo . This trial highlighted its potential as a novel therapeutic strategy for asthma management.

- Ozone-Induced Inflammation : Another study investigated the effects of this compound on ozone-induced airway inflammation. Participants inhaled this compound over four days before exposure to ozone. Results indicated a 40% reduction in sputum neutrophils and significant decreases in interleukin-8 and matrix metalloproteinase-9 levels compared to placebo .

COPD Studies

In a Phase II study involving patients with moderate-to-severe COPD, this compound met its primary endpoint by demonstrating significant anti-inflammatory benefits:

- Interleukin-8 Reduction : Patients treated with this compound exhibited decreased levels of interleukin-8 compared to those receiving placebo .

- Improved Lung Function : The treatment group showed enhanced lung function without notable side effects or issues with dose compliance .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

| Study Type | Population | Key Findings | |

|---|---|---|---|

| Phase I Trial | Healthy males | Tolerability confirmed; low systemic bioavailability | Safe for inhalation up to 70 mg |

| Allergen Challenge Model | Mild allergic asthma | 50.2% reduction in LAR | Effective in reducing asthmatic responses |

| Ozone-Induced Inflammation | Healthy volunteers | 40% decrease in sputum neutrophils | Anti-inflammatory effects observed |

| Phase II COPD Study | Moderate-to-severe COPD | Significant reduction in interleukin-8 | Promising candidate for COPD treatment |

Propiedades

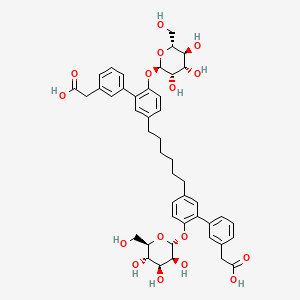

IUPAC Name |

2-[3-[5-[6-[3-[3-(carboxymethyl)phenyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H54O16/c47-23-35-39(53)41(55)43(57)45(61-35)59-33-15-13-25(19-31(33)29-11-5-9-27(17-29)21-37(49)50)7-3-1-2-4-8-26-14-16-34(60-46-44(58)42(56)40(54)36(24-48)62-46)32(20-26)30-12-6-10-28(18-30)22-38(51)52/h5-6,9-20,35-36,39-48,53-58H,1-4,7-8,21-24H2,(H,49,50)(H,51,52)/t35-,36-,39-,40-,41+,42+,43+,44+,45+,46+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWCQJDEHXJHRI-XJMXIVSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)OC6C(C(C(C(O6)CO)O)O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H54O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048783 | |

| Record name | Bimosiamose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

862.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187269-40-5 | |

| Record name | Bimosiamose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187269-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bimosiamose [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187269405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bimosiamose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06197 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bimosiamose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIMOSIAMOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97B5KCW80W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.